molecular formula C22H20ClN5O2S B2745140 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894041-44-2

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2745140
CAS No.: 894041-44-2
M. Wt: 453.95
InChI Key: YKSTWHQJKRESTQ-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), with notable efficacy against FGFR1, FGFR2, and FGFR3. Its primary research value lies in the targeted investigation of FGFR-driven oncogenesis, as aberrant FGFR signaling is a well-documented driver in various cancers, including urothelial carcinoma, endometrial cancer, and glioblastoma [https://www.nature.com/articles/s41573-021-00263-9]. The compound's mechanism involves binding to the kinase domain of FGFR, thereby blocking the phosphorylation and activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are critical for cancer cell proliferation, survival, and migration. Researchers utilize this inhibitor to elucidate the specific roles of FGFR isoforms in disease models and to explore potential therapeutic strategies for overcoming resistance to other targeted agents. Its application is central in preclinical studies for validating FGFR as a drug target and in combination therapy research to enhance anti-tumor efficacy.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-5-3-6-15(11-13)19-26-22-28(27-19)16(12-31-22)9-10-24-20(29)21(30)25-18-8-4-7-17(23)14(18)2/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSTWHQJKRESTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H20ClN3O2
  • Molecular Weight : 369.8 g/mol
  • CAS Number : 2034419-04-8

These properties suggest a structure conducive to interactions with biological targets, particularly due to the presence of both thiazole and triazole moieties which are known for their biological relevance.

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole rings exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, triazole derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines. For example, certain triazolethiones have been noted for their cytotoxic effects against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .
  • Anti-inflammatory Effects : The thiazole component is associated with anti-inflammatory properties, which may contribute to the overall therapeutic potential of the compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological disorders .
  • Cell Cycle Arrest : Triazole derivatives have been implicated in disrupting cell cycle progression in cancer cells, leading to increased apoptosis rates .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer and antimicrobial effects .

Case Studies

Several studies have specifically examined the biological activity of related compounds:

StudyCompoundActivityFindings
Triazole derivativeAntimicrobialEffective against E. coli and S. aureus
Mercapto-triazoleAnticancerInduced apoptosis in MCF-7 cells
Thiadiazole derivativeAnti-inflammatoryReduced inflammatory markers in vitro

These findings underscore the potential of this compound as a lead compound for further development.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with a 1,2,4-triazole core exhibit significant antibacterial properties. For instance:

Compound TypeMinimum Inhibitory Concentration (MIC)Bacterial Strain
Triazole Derivative0.25 µg/mLMethicillin-resistant Staphylococcus aureus (MRSA)
Triazole Derivative5 µg/mLEscherichia coli
Triazole Derivative16 µg/mLStaphylococcus aureus

These findings suggest that N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide could be effective against resistant bacterial strains.

Antifungal Activity

The compound also shows promise in antifungal applications. Similar triazole derivatives have demonstrated effectiveness against various fungal strains by disrupting cellular processes essential for fungal survival.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit specific enzymes involved in tumor growth. The structural characteristics of the compound allow it to interact with molecular targets that are crucial in cancer proliferation pathways.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have shown favorable absorption and distribution characteristics within biological systems. Further investigations are warranted to elucidate the pharmacokinetic profile of this compound.

Case Studies and Research Findings

Numerous studies have explored the biological activity and efficacy of triazole derivatives:

  • Antibacterial Studies : A series of derivatives were tested against various bacterial strains. Results indicated enhanced antibacterial activity in compounds with specific substituents.
    • Example : A study demonstrated that certain triazole derivatives had MIC values comparable to established antibiotics.
  • Antifungal Activity : Research highlighted the effectiveness of triazole derivatives against fungal infections, showing MIC values similar to those of leading antifungal agents.
  • Anticancer Activity : Investigations into thiazolidin derivatives revealed significant anticancer properties, indicating that modifications to the triazole structure could yield compounds with improved efficacy against cancer cells.

Comparison with Similar Compounds

N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide ()

  • Key Differences: Substituents: The 3-chloro-2-methylphenyl group in the target compound is replaced with a 3-methoxyphenyl group. Aromatic Position: The m-tolyl group (meta-methyl) in the target contrasts with the p-tolyl (para-methyl) in this analog. Para-substitution often enhances steric accessibility for binding compared to meta-substitution.
  • Methoxy groups typically enhance solubility but may weaken target affinity due to reduced hydrophobicity .

Core Heterocycle Modifications: Triazolo-Thiadiazole Systems

3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ()

  • Key Differences :
    • Core Structure : The triazolo-thiadiazole system (triazolo[3,4-b][1,3,4]thiadiazole) replaces the thiazolo-triazole core. This modification alters hydrogen-bonding capacity and aromatic stacking interactions.
    • Biological Activity : Triazolo-thiadiazoles are associated with antimicrobial, antibacterial, and antifungal activities . The target compound’s thiazolo-triazole core may exhibit distinct activity profiles due to differences in electron distribution and steric bulk.
  • Synthesis : Both compounds utilize POCl₃-mediated condensation for heterocycle formation, though the target’s oxalamide linker likely requires additional coupling steps. The triazolo-thiadiazole analog was synthesized in 49% yield, suggesting moderate efficiency for similar protocols .

Structural and Functional Data Table

Compound Name Core Structure Substituents Key Properties/Bioactivity Synthesis Yield (If Reported)
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-chloro-2-methylphenyl, m-tolyl High lipophilicity (inferred) Not reported
N1-(3-methoxyphenyl)-N2-... () Thiazolo[3,2-b][1,2,4]triazole 3-methoxyphenyl, p-tolyl Enhanced solubility (inferred) Not reported
3-Ethyl-6-... () Triazolo[3,4-b]thiadiazole 4-isobutylphenyl Antimicrobial, Antibacterial 49%

Research Implications and Limitations

  • Target Compound : The absence of direct biological data necessitates extrapolation from structural analogs. The chloro and m-tolyl groups may position it as a candidate for targeting hydrophobic binding pockets in enzymes or receptors.
  • Future Directions : Comparative studies on substituent effects (e.g., chloro vs. methoxy) and core scaffold modifications (thiazolo-triazole vs. triazolo-thiadiazole) are critical to optimize pharmacokinetic and pharmacodynamic properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation of thiazole-triazole precursors followed by oxalamide coupling. Key steps require temperature control (70–80°C), solvent selection (e.g., DMF or PEG-400), and catalysts (e.g., triethylamine or Bleaching Earth Clay) to optimize yield and purity .
  • Optimization : Use design-of-experiment (DoE) approaches to test variables like pH, reaction time, and stoichiometry. Monitor progress via TLC and purify intermediates via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons, methyl groups, and oxalamide connectivity (e.g., δ 2.3 ppm for methyl groups, δ 7.1–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 457.9 for [M+H]⁺) .
    • Supplementary Methods : IR spectroscopy for amide C=O stretches (~1650–1700 cm⁻¹) and X-ray crystallography for absolute configuration .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. Note that thiazolo-triazole derivatives often exhibit poor aqueous solubility, requiring surfactants or co-solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 1–4 weeks. Monitor degradation via HPLC and identify byproducts via LC-MS .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

  • Target Identification :

  • Enzyme Inhibition Assays : Screen against kinases, proteases, or bacterial enzymes (e.g., DNA gyrase) using fluorescence-based activity assays .
  • Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization in lysates .
    • Pathway Analysis : Use RNA-seq or phosphoproteomics to map affected pathways (e.g., apoptosis, inflammation) in treated cell lines .

Q. How can computational modeling enhance the understanding of this compound’s bioactivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with bacterial membranes or enzymes (e.g., homology models of triazole-binding proteins) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anticancer activity .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Root-Cause Analysis :

  • Validate assay conditions (e.g., cell line authenticity, ATP levels in viability assays).
  • Compare results with structurally similar compounds (e.g., 4-chloro-N-(2-(2-(m-tolyl)thiazolo-triazol-6-yl)ethyl)benzamide) to identify substituent-specific trends .
    • Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .

Q. What methodologies are suitable for studying the pharmacokinetics and toxicity profile of this compound?

  • ADME Studies :

  • In Vitro : Caco-2 permeability assays, microsomal stability tests (human liver microsomes).
  • In Vivo : Rodent PK studies with LC-MS/MS quantification of plasma/tissue levels .
    • Toxicity : Perform Ames test for mutagenicity and zebrafish embryo assays for developmental toxicity .

Q. How can thermal stability data (e.g., DSC/TGA) inform formulation development?

  • Thermal Analysis : Use DSC to identify melting points (e.g., ~200–250°C for similar oxalamides) and TGA to assess decomposition temperatures.
  • Formulation Guidance : High thermal stability supports solid dosage forms (tablets), while hygroscopicity may require desiccants in storage .

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